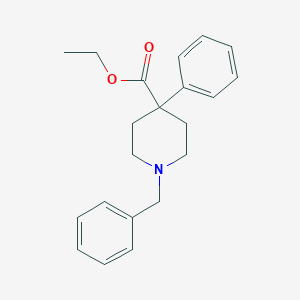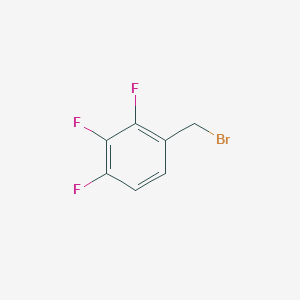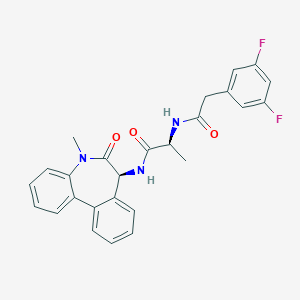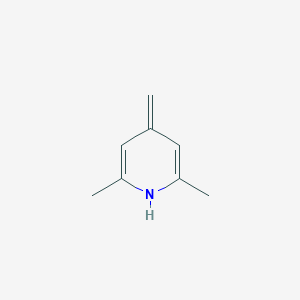
2,6-Dimethyl-4-methylene-1,4-dihydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-methylene-1,4-dihydropyridine (DMMDH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMDH is a member of the dihydropyridine family of compounds, which are widely used in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine varies depending on its application. In the case of its use as a fluorescent probe, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine undergoes a complexation reaction with metal ions, leading to a change in its fluorescence emission. In the case of its use as a catalyst, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely undergoes a similar complexation reaction with reactant molecules, facilitating the desired chemical transformation. In the case of its use as an anti-cancer agent, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely interacts with cancer cells through a variety of mechanisms, including inhibition of cell proliferation and induction of apoptosis.
生化学的および生理学的効果
The biochemical and physiological effects of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine are still being studied, but some initial findings suggest that it may have a range of effects on cellular processes. For example, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting that it may have potential as an anti-cancer agent. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
One advantage of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is its versatility, as it can be used for a range of applications in various scientific fields. Additionally, its fluorescent properties make it a valuable tool for the detection and quantification of metal ions. However, one limitation of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 2,6-Dimethyl-4-methylene-1,4-dihydropyridine. One area of interest is its potential as an anti-cancer agent, as initial studies have shown promising results in inhibiting cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine in various applications, which may lead to new uses and applications. Finally, efforts to improve the synthesis method of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine may lead to increased availability and use in various fields.
合成法
2,6-Dimethyl-4-methylene-1,4-dihydropyridine can be synthesized through a variety of methods, including the condensation of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with methyl vinyl ketone in the presence of a base catalyst. This reaction yields a yellow crystalline solid with a melting point of 81-83°C. Another method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with dimethyl acetylenedicarboxylate in the presence of a base catalyst, which yields a yellow oil that can be purified through column chromatography.
科学的研究の応用
2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine exhibits strong fluorescence emission in the presence of certain metal ions such as Fe3+, Cu2+, and Zn2+, making it a valuable tool for the detection and quantification of these ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been studied for its potential use as a catalyst in organic synthesis reactions, as well as its ability to inhibit the growth of cancer cells.
特性
CAS番号 |
144486-71-5 |
|---|---|
製品名 |
2,6-Dimethyl-4-methylene-1,4-dihydropyridine |
分子式 |
C8H11N |
分子量 |
121.18 g/mol |
IUPAC名 |
2,6-dimethyl-4-methylidene-1H-pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,1H2,2-3H3 |
InChIキー |
MBTJZUJSSLZVHS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)C=C(N1)C |
正規SMILES |
CC1=CC(=C)C=C(N1)C |
同義語 |
Pyridine, 1,4-dihydro-2,6-dimethyl-4-methylene- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
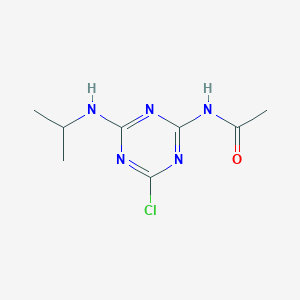
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
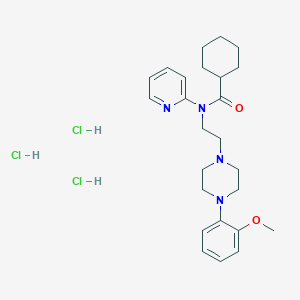
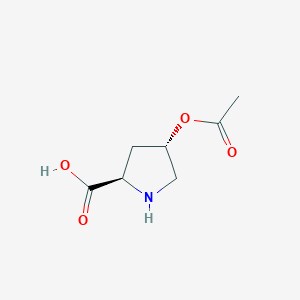
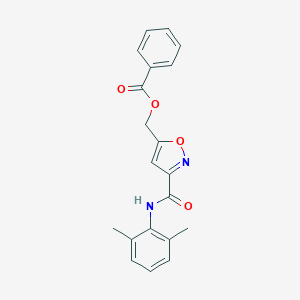
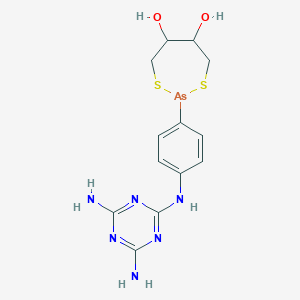
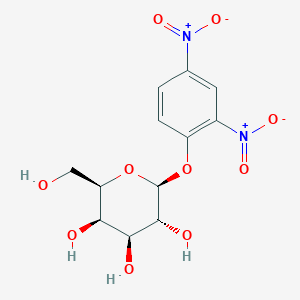
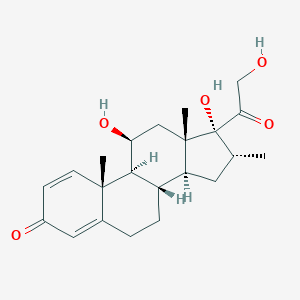
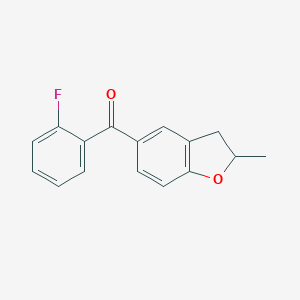
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
